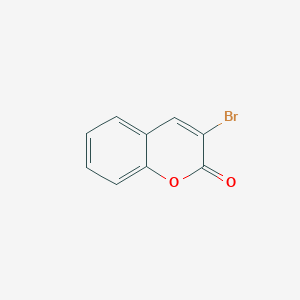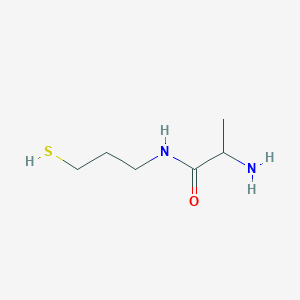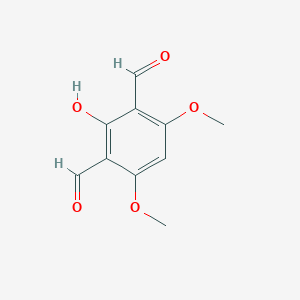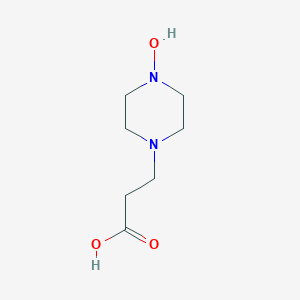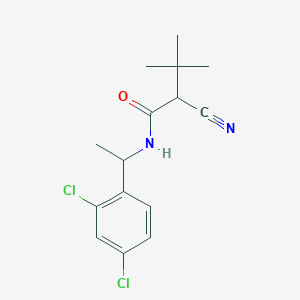
Diclocymet
Vue d'ensemble
Description
Diclocymet, commonly referred to as diclofop-methyl, is a widely used herbicide in agricultural practices. It is known for its effectiveness in controlling unwanted grasses and weeds in food crop production. The chemical is a selective post-emergence herbicide that targets annual and perennial grasses, and it has been detected in various environmental systems, including freshwater and soil .
Synthesis Analysis
The synthesis of diclofop-methyl and its metabolites has been a subject of study to understand its behavior in plants and the environment. One study focused on the synthesis of ring-hydroxylated metabolites of diclofop-methyl, which are major metabolites in tolerant plant species. The synthesis of these metabolites is crucial for the identification and understanding of the herbicide's metabolism in plants .
Molecular Structure Analysis
Diclofop-methyl is an aryloxyphenoxypropionate herbicide with a chiral center, which means it exists in two enantiomeric forms. The molecular structure of diclofop-methyl includes a dichlorophenoxy group and a phenoxypropionate group, which are essential for its herbicidal activity. The chiral nature of the molecule has implications for its environmental behavior and degradation, as the two enantiomers may exhibit different rates of degradation and biological activity .
Chemical Reactions Analysis
The degradation of diclofop-methyl in the environment and its interaction with other compounds have been extensively studied. It undergoes rapid hydrolysis to its acid form, diclofop, in soil. The degradation process is influenced by various factors, including the presence of other chemicals such as silver nanoparticles. Studies have shown that the coexistence of diclofop-methyl with other compounds can lead to antagonistic effects, affecting the stability and degradation rate of the herbicide .
Physical and Chemical Properties Analysis
Diclofop-methyl's physical and chemical properties have been investigated to understand its behavior in biological systems and the environment. It has been shown to affect the microbial community in the rhizosphere of plants, inducing systemic acquired resistance in rice. The herbicide also impacts the proton permeability of isolated plant membranes, which can have implications for plant physiology and herbicide tolerance . Additionally, diclofop-methyl's interaction with light and oxidizing agents has been studied, revealing its photocatalytic degradation pathway and the formation of intermediate products .
Case Studies
Several case studies have highlighted the effects of diclofop-methyl on different organisms and systems. For instance, exposure to diclofop-methyl has been shown to induce cardiac developmental toxicity in zebrafish embryos, affecting cardiac-related gene expression and increasing oxidative stress levels . Another study demonstrated the differential effect of diclofop-methyl on fatty acid biosynthesis in leaves of sensitive and tolerant plant species, suggesting mechanisms of tolerance and sensitivity to the herbicide . Additionally, the impact of diclofop-methyl on the organization of degradative biofilm communities has been observed, indicating the necessity of syntrophic interactions for optimal degradation of the herbicide .
Applications De Recherche Scientifique
1. Agricultural Applications
Diclocymet, known by its proposed common name S-2900, has been studied for its antifungal properties, particularly in agriculture. The diastereomers of diclocymet were prepared and tested, with the [(S)acid, (R)amine]-isomer showing the highest antifungal activity. This makes diclocymet a potential candidate for use as a rice blasticide, an agent to control rice blast disease caused by fungal infections (Manabe, Enomoto, Yamada, Yukio, & Sasaki, 1999).
2. Environmental Applications
In environmental science, diclofenac (a compound similar to diclocymet) has been studied for its interactions with organoclays. These studies are significant for understanding how pharmaceutical products like diclofenac, which are persistent in water treatments, can be adsorbed onto certain materials. This research is crucial for developing effective wastewater treatment methods (Fernandes de Oliveira, Guégan, Thiebault, Milbeau, Muller, Teixeira, Giovanela, & Boussafir, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O/c1-9(11-6-5-10(16)7-13(11)17)19-14(20)12(8-18)15(2,3)4/h5-7,9,12H,1-4H3,(H,19,20)/t9-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGPFZQLRMXOI-PKEIRNPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057970 | |
| Record name | Diclocymet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclocymet | |
CAS RN |
139920-32-4 | |
| Record name | Diclocymet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139920-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclocymet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOCYMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JJB43RH3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



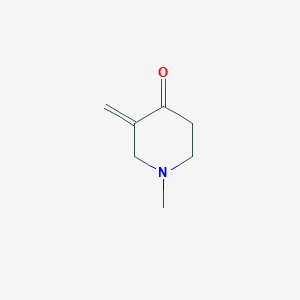
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
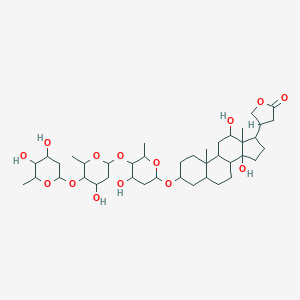
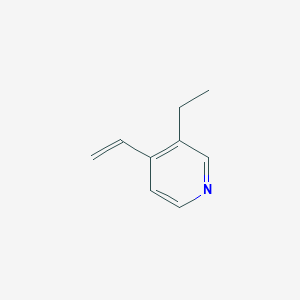
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
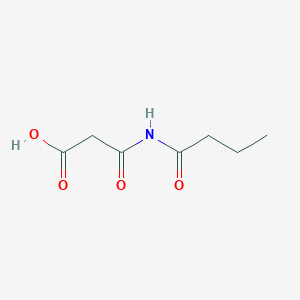
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
